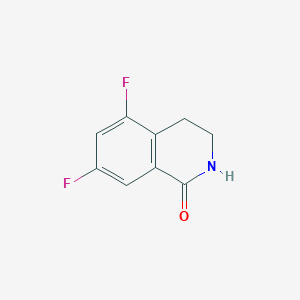
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Descripción general
Descripción
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C9H7F2NO . It is intended for research use only .
Synthesis Analysis
While specific synthesis methods for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one are not available, general methods for synthesizing 1,2,3,4-tetrahydroisoquinoline analogs involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one consists of a tetrahydroisoquinoline core with two fluorine atoms at the 5 and 7 positions .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is 183.15 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Cascade Synthesis Approach
Researchers have developed a cascade approach to synthesize various fluorinated isoquinolines, including compounds structurally related to "5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one." This method involves a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient way to synthesize these compounds (Liu et al., 2013).
Electrolytic Partial Fluorination
Another study focused on the highly regioselective monofluorination of oxindole and 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the effects of supporting fluoride salts and anode materials. This process yielded fluorinated oxindole and isoquinoline derivatives in good yields, demonstrating the versatility of fluorination techniques in modifying these scaffolds (Hou et al., 1997).
Difluoromethylation and Further Transformations
An efficient C1-difluoromethylation of tetrahydroisoquinolenes using TMSCF2SPh as a difluoromethylating agent was achieved, providing access to a variety of fluorinated compounds. These adducts were used as key precursors for preparing fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, highlighting the application of fluorinated tetrahydroisoquinolines in synthesizing complex heterocyclic structures (Punirun et al., 2018).
Catalytic Asymmetric Synthesis
Research on novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines, beyond traditional protocols, has shown the importance of tetrahydroisoquinoline scaffolds in the total synthesis of alkaloid natural products. This underscores the role of these compounds in developing bioactive molecules and natural product synthesis (Liu et al., 2015).
Mecanismo De Acción
The mechanism of action of isoquinolines depends on their specific chemical structure and the functional groups they contain. Some isoquinolines work by intercalating DNA, disrupting its structure and interfering with the processes of DNA replication and transcription. Others might inhibit specific enzymes or interact with cell receptors, altering signal transduction pathways within the cell .
The pharmacokinetics of isoquinolines—how they are absorbed, distributed, metabolized, and excreted—also varies. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of isoquinolines can be influenced by various environmental factors. For example, the presence of other compounds can affect their absorption and metabolism. The pH of the environment can influence their ionization state, which can affect their ability to cross cell membranes .
Propiedades
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHOYQGHPWYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



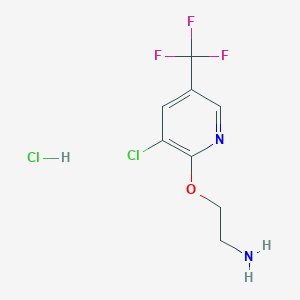
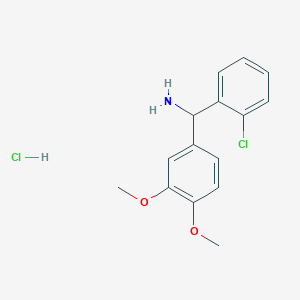
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
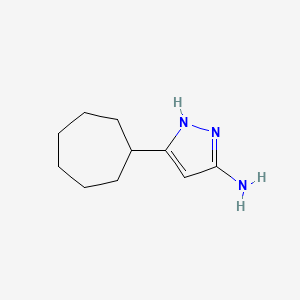
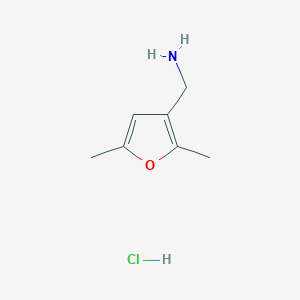
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
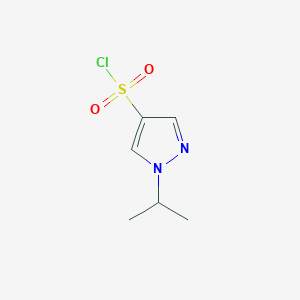
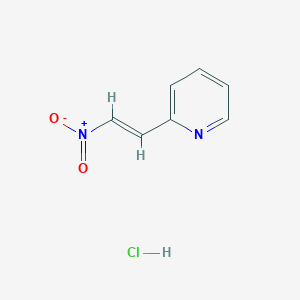
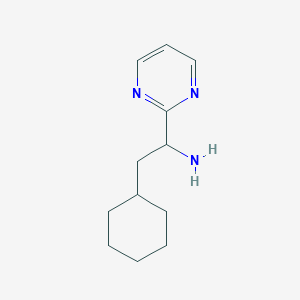
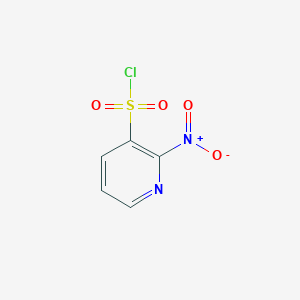
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)